

The Discovery of cGAMP: A Paradigm Shift in Innate Immunity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cgamp*

Cat. No.: *B1449605*

[Get Quote](#)

An In-depth Technical Guide on the Core of Cytosolic DNA Sensing

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the ability to detect foreign or misplaced nucleic acids, a hallmark of viral and bacterial infections, as well as cellular damage. For years, the precise mechanism by which cytosolic double-stranded DNA (dsDNA) triggers a robust type I interferon response remained a pivotal question. The groundbreaking discovery of cyclic GMP-AMP (**cGAMP**) as a second messenger, and the elucidation of the cGAS-STING signaling pathway, provided a definitive answer and unveiled a fundamental axis of host defense. This technical guide delves into the core discoveries, experimental methodologies, and quantitative data that established **cGAMP**'s role as a central mediator in innate immunity.

The cGAS-STING pathway is a key signaling cascade that detects cytosolic DNA.^[1] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) becomes activated and catalyzes the synthesis of **cGAMP** from ATP and GTP.^{[2][3]} This newly synthesized molecule, **cGAMP**, then functions as a second messenger, binding directly to the adaptor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum.^{[2][4]} This binding event initiates a conformational change in STING, leading to its activation and translocation.^{[3][5]}

Activated STING then recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[\[4\]](#)[\[6\]](#) Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines, mounting an effective antiviral and anti-pathogen response.[\[4\]](#)[\[6\]](#)

The Seminal Discoveries: Unmasking the cGAS-cGAMP-STING Axis

The journey to discovering **cGAMP** began with the observation that cytosolic DNA triggers a type I interferon response dependent on STING, but the link between DNA sensing and STING activation was missing.

Identification of cGAS as the Cytosolic DNA Sensor

Initial biochemical studies were pivotal in identifying the DNA sensor. Researchers demonstrated that mammalian cytosolic extracts could synthesize a soluble factor in the presence of dsDNA, but not RNA, that could activate STING.[\[7\]](#) Through a series of biochemical fractionation steps of these cytosolic extracts, coupled with quantitative mass spectrometry, a protein was identified as the responsible enzyme: cyclic GMP-AMP synthase (cGAS).[\[7\]](#) It was shown that cGAS binds to DNA in the cytoplasm and this binding is essential for its enzymatic activity.[\[7\]](#) Further experiments confirmed that knockdown of cGAS in various cell lines, including fibroblasts, macrophages, and dendritic cells, abrogated the production of type I interferons and other cytokines in response to DNA transfection or DNA virus infection.[\[7\]](#)[\[8\]](#) Conversely, overexpression of cGAS was sufficient to activate IRF3 and induce IFN- β production in a STING-dependent manner.[\[7\]](#) These findings firmly established cGAS as the primary cytosolic DNA sensor.[\[7\]](#)

cGAMP: The Second Messenger Unveiled

With cGAS identified as the "writer" of the signal, the next crucial step was to identify the signal itself. The same biochemical approaches that led to the discovery of cGAS were employed to isolate and characterize the product of the cGAS-catalyzed reaction.[\[7\]](#) When ATP and GTP were added to cytosolic extracts in the presence of DNA, a new molecule was synthesized that could potently activate STING.[\[7\]](#) This molecule was identified as cyclic GMP-AMP (**cGAMP**).[\[2\]](#) The discovery of **cGAMP** as the first cyclic dinucleotide in metazoans was a landmark

finding, establishing it as an endogenous second messenger that directly links cytosolic DNA sensing by cGAS to the activation of STING.[\[7\]](#)

A Unique Molecular Signature: The 2'3'-cGAMP Isomer

Further investigation into the structure of **cGAMP** produced by mammalian cGAS revealed a unique molecular arrangement. Through a combination of crystallographic studies, enzymatic digestion, nuclear magnetic resonance (NMR), and mass spectrometry, it was determined that mammalian **cGAMP** contains a non-canonical phosphodiester linkage.[\[9\]](#) Specifically, it is a cyclic dinucleotide with one 2'-5' phosphodiester bond and one 3'-5' phosphodiester bond, referred to as 2'3'-**cGAMP**.[\[10\]](#) This is distinct from the 3'3'-linked **cGAMP** produced by bacteria. This structural uniqueness is critical for its high-affinity binding and potent activation of mammalian STING.[\[11\]](#)

Quantitative Data Presentation

The interactions within the cGAS-STING pathway have been characterized with precise quantitative data, which is crucial for understanding the pathway's sensitivity and for the development of therapeutic agonists and antagonists.

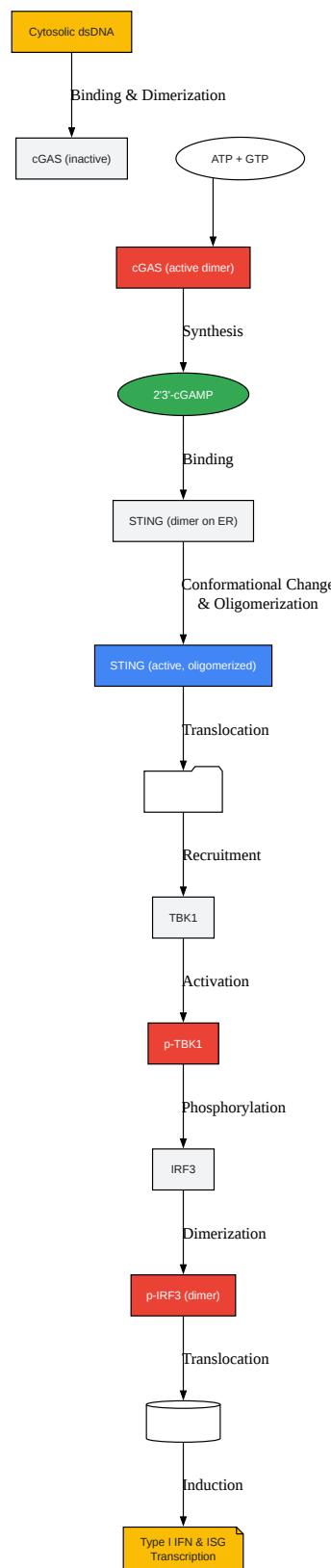
Table 1: Binding Affinities of cGAMP Isomers to STING

Ligand	STING Variant	Kd (Equilibrium Dissociation Constant)	Experimental Method	Reference(s)
2'3'-cGAMP	Wild Type Human	3.79 nM - 9.23 nM	ITC, SPR	[12][13]
2'3'-cGAMP	Wild Type Human	~4.0 nM	ITC, SPR	[12]
2'3'-cGAMP	Wild Type Human	~10 nM	Biophysical/Biochemical	[14]
2'2'-cGAMP	Wild Type Human	287 nM	Not Specified	[12]
c-di-GMP	Wild Type Human	~300-fold weaker than 2'3'-cGAMP	Not Specified	[11]

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: cGAS Enzymatic Activity Parameters

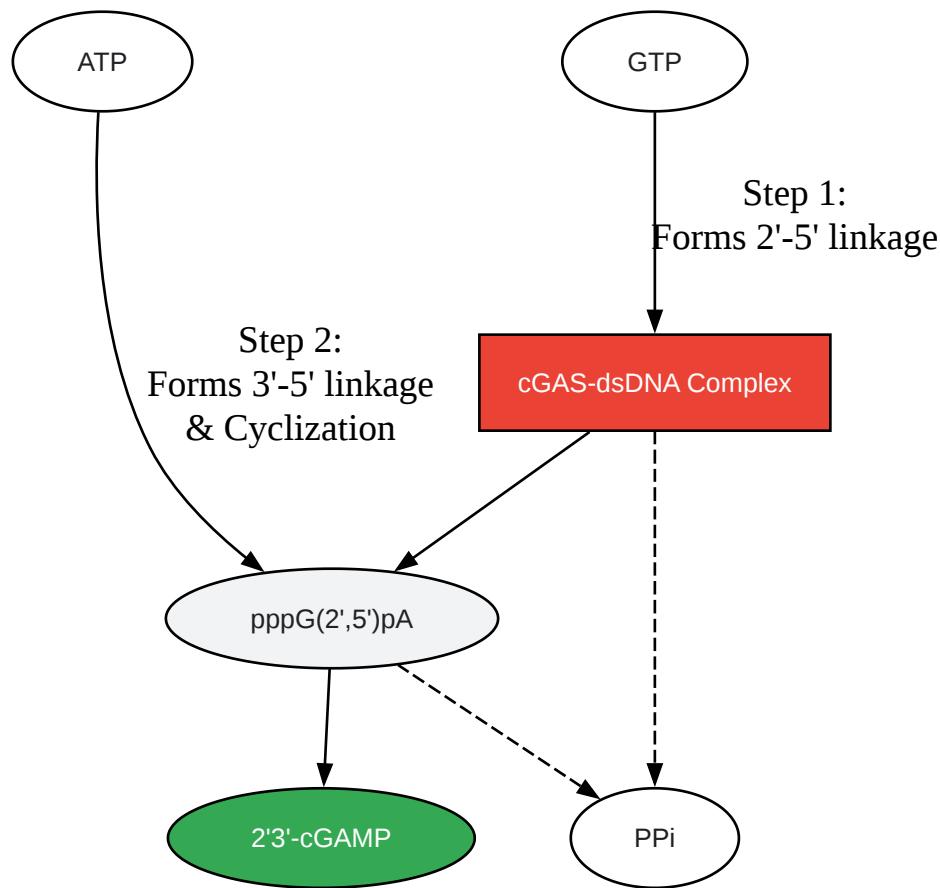
Parameter	Value	Condition	Reference(s)
Optimal DNA length	≥ 36 bp	For optimal cGAS activity	[11]
dsDNA binding affinity	87.6 nM	For a 2-helical turn dsDNA	[11]


Table 3: Cellular Activity of STING Agonists

Compound	Cell Line	Assay Type	Readout	EC50 / Effective Concentration	Reference(s)
2'3'-cGAMP	HEK293T	Luciferase Reporter	ISRE-driven Luciferase	Not specified	[15]
2'3'-cGAMP	THP-1	ELISA	IFN- β Secretion	124 μ M	[15]
2'3'-cGAMP Analogs	THP-1	ELISA	IFN- β Secretion	10.5 μ M - 39.7 μ M	[15]

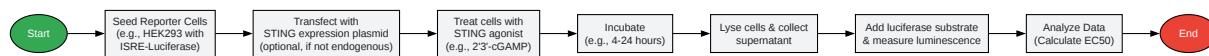
Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is essential for a comprehensive understanding of the **cGAMP** discovery.


cGAS-STING Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The cGAS-STING signaling pathway upon cytosolic DNA detection.


Enzymatic Synthesis of 2'3'-cGAMP by cGAS

[Click to download full resolution via product page](#)

Caption: Two-step enzymatic synthesis of 2'3'-cGAMP by activated cGAS.

Experimental Workflow: Cell-Based STING Activation Reporter Assay

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a STING activation reporter assay.

Experimental Workflow: Detection of STING Oligomerization

```
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
express_sting [label="Express STING in cells\n(e.g., HEK293T)"]; permeabilize
[label="Permeabilize cells\n(e.g., with Digitonin)"]; treat_cgamp [label="Treat with cGAMP"];
lyse_cells [label="Lyse cells in\nnon-reducing buffer"]; run_page [label="Separate proteins
by\nNon-reducing SDS-PAGE\nor Blue Native PAGE"]; western blot [label="Western Blot
with\nanti-STING antibody"]; visualize [label="Visualize STING\nmonomers & oligomers"]; end
[label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]];

// Edges start -> express_sting; express_sting -> permeabilize; permeabilize -> treat_cgamp;
treat_cgamp -> lyse_cells; lyse_cells -> run_page; run_page -> western blot; western blot ->
visualize; visualize -> end; }
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic GMP-AMP synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cGAS-STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Molecular evolutionary and structural analysis of the cytosolic DNA sensor cGAS and STING | Semantic Scholar [semanticscholar.org]
- 10. cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery of cGAMP: A Paradigm Shift in Innate Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449605#discovery-of-cgamp-as-a-second-messenger]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com